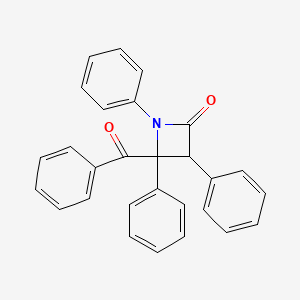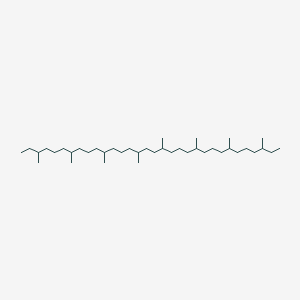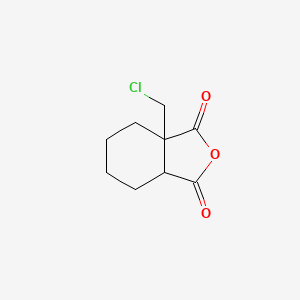![molecular formula C12H20O B14421200 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 81991-72-2](/img/structure/B14421200.png)
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[311]hept-2-ene is a bicyclic compound that belongs to the pinene family This compound is characterized by its unique bicyclo[311]hept-2-ene ring system, which includes a cyclohexyl and a cyclobutyl ring fused at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the use of pinene as a starting material. The synthetic route includes several steps:
Hydroboration-Oxidation: Pinene undergoes hydroboration followed by oxidation to introduce hydroxyl groups.
Etherification: The hydroxyl groups are then converted to methoxy groups through etherification reactions using methanol and an acid catalyst.
Cyclization: The intermediate compounds undergo cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aroma.
作用機序
The mechanism of action of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
α-Pinene: A major component of essential oils from conifers, known for its antimicrobial and anti-inflammatory properties.
β-Pinene: Another isomer of pinene with similar biological activities.
δ-Pinene: Less common but also exhibits similar properties.
Uniqueness
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific methoxyethyl substitution, which may enhance its solubility and reactivity compared to other pinene derivatives. This structural modification can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 81991-72-2 | |
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
2-(2-methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20O/c1-12(2)10-5-4-9(6-7-13-3)11(12)8-10/h4,10-11H,5-8H2,1-3H3 |
InChIキー |
LMGBUUJTWAQRHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC=C(C1C2)CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)




![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
